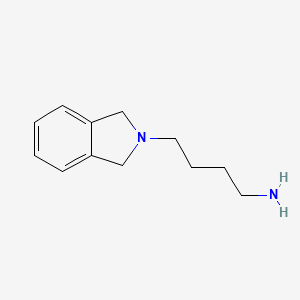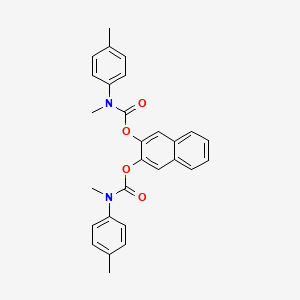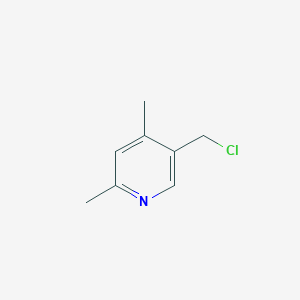![molecular formula C13H11NO4S B12124729 2-[(1,1-Dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione](/img/structure/B12124729.png)
2-[(1,1-Dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,1-Dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione: N-isoindoline-1,3-dione , belongs to a class of aromatic compounds characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. These molecules have garnered significant attention due to their diverse chemical reactivity and promising applications .
Preparation Methods
Synthetic Routes:: One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route leads to the formation of the N-isoindoline-1,3-dione scaffold, offering a straightforward and versatile pathway for accessing various substituted derivatives .
Industrial Production:: While industrial-scale production methods may vary, the synthetic strategies typically involve efficient condensation reactions, often catalyzed by transition metals or organocatalysts.
Chemical Reactions Analysis
Reactivity:: N-isoindoline-1,3-diones participate in various chemical transformations, including:
Oxidation: Oxidative processes can modify the carbonyl groups.
Reduction: Reduction reactions alter the isoindoline ring.
Substitution: Substituents can be introduced at different positions.
Cyclization: Intramolecular cyclizations yield fused heterocyclic structures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Cyclization: Acidic or basic conditions to promote intramolecular reactions.
Major Products:: The specific products depend on the substitution pattern and reaction conditions.
Scientific Research Applications
N-isoindoline-1,3-dione derivatives find applications in:
Pharmaceutical Synthesis: Potential drug candidates due to their diverse reactivity.
Herbicides: Active ingredients in weed control.
Colorants and Dyes: Used in the textile and ink industries.
Polymer Additives: Enhance material properties.
Organic Synthesis: Building blocks for complex molecules.
Photochromic Materials: Responsive to light.
Mechanism of Action
The exact mechanism varies based on the specific compound and its targets. N-isoindoline-1,3-diones likely interact with biological macromolecules (e.g., proteins, nucleic acids) through covalent or non-covalent interactions. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
N-isoindoline-1,3-diones stand out for their unique combination of structural features. Similar compounds include other isoindoline derivatives, such as phthalimides and succinimides.
Properties
Molecular Formula |
C13H11NO4S |
|---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
2-[(1,1-dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H11NO4S/c15-12-10-3-1-2-4-11(10)13(16)14(12)7-9-5-6-19(17,18)8-9/h1-5H,6-8H2 |
InChI Key |
SKVXXLKCNIDAQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CS1(=O)=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B12124653.png)



![4-(2-furylmethyl)-5-[3-(morpholin-4-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12124694.png)
![8-methyl-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12124701.png)
![N-{3-[(2-chloro-4-fluorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12124702.png)


![2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]-](/img/structure/B12124710.png)
![1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide](/img/structure/B12124715.png)


![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12124734.png)
